molecular formula C12H12BrNO2 B14269193 4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one CAS No. 139927-22-3

4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one

Cat. No.: B14269193
CAS No.: 139927-22-3
M. Wt: 282.13 g/mol
InChI Key: HVIVKPBHOKIJFU-UHFFFAOYSA-N
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Description

4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one is an organic compound that features a brominated aniline group attached to a furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one typically involves the bromination of aniline followed by its reaction with a furanone derivative. One common method involves the use of copper bromide (CuBr2) as a brominating agent in a solvent such as tetrahydrofuran (THF) . The reaction conditions are optimized to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of ionic liquids as solvents can enhance the efficiency and environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets. The bromine atom and the furanone ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: A simpler analog with similar brominated aniline structure.

    5,5-Dimethylfuran-2(5H)-one: The furanone core without the brominated aniline group.

    4-Bromo-2-nitroaniline: Another brominated aniline derivative with different functional groups.

Uniqueness

4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one is unique due to the combination of the brominated aniline group and the furanone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

139927-22-3

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

4-(2-bromoanilino)-5,5-dimethylfuran-2-one

InChI

InChI=1S/C12H12BrNO2/c1-12(2)10(7-11(15)16-12)14-9-6-4-3-5-8(9)13/h3-7,14H,1-2H3

InChI Key

HVIVKPBHOKIJFU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CC(=O)O1)NC2=CC=CC=C2Br)C

Origin of Product

United States

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